molecular formula C26H38O2S2 B1527736 4,8-dioctoxythieno[2,3-f][1]benzothiole CAS No. 1098102-94-3

4,8-dioctoxythieno[2,3-f][1]benzothiole

Cat. No.: B1527736
CAS No.: 1098102-94-3
M. Wt: 446.7 g/mol
InChI Key: LWSGUMOETOXOHL-UHFFFAOYSA-N
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Description

4,8-Dioctoxythieno2,3-fbenzothiole is a sulfur-containing heterocyclic compound with the molecular formula C26H38O2S2. It is known for its unique structure, which includes a thieno2,3-fbenzothiole core substituted with octyloxy groups at the 4 and 8 positions.

Mechanism of Action

Target of Action

4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene is primarily used in the field of organic electronics, particularly in the development of organic solar cells . Its primary targets are the electron-donating and electron-accepting components of these devices .

Mode of Action

This compound acts as an electron-donating monomer in the donor-acceptor (D-A) backbone of organic solar cells . It interacts with its targets by facilitating the transfer of electrons, which is a crucial step in the conversion of solar energy into electrical energy .

Biochemical Pathways

The affected pathway is the energy conversion process in organic solar cells. The introduction of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene into the D-A backbone of these cells can enhance their photo-electronic properties , leading to improved efficiency in the conversion of solar energy into electrical energy .

Pharmacokinetics

Its properties relevant to its use in organic solar cells, such as its electron-donating ability and stability, are crucial for its function .

Result of Action

The introduction of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene into the D-A backbone of organic solar cells can result in enhanced photo-electronic properties . This can lead to improved efficiency in the conversion of solar energy into electrical energy .

Action Environment

Environmental factors such as temperature and light intensity can influence the action, efficacy, and stability of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene. For instance, its storage temperature is recommended to be between 28°C . Furthermore, the efficiency of energy conversion in organic solar cells can be affected by the intensity of the incident solar light .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-dioctoxythieno2,3-fbenzothiole typically involves the following steps:

Industrial Production Methods: Industrial production methods for 4,8-dioctoxythieno2,3-fbenzothiole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dioctoxythieno2,3-fbenzothiole undergoes various chemical reactions, including:

Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction : Lithium aluminum hydride.
  • Substitution : Octyl bromide, potassium carbonate.
Major Products Formed:
  • Oxidation : Sulfoxides, sulfones.
  • Reduction : Thiols.
  • Substitution : Various substituted thieno2,3-fbenzothioles .

Comparison with Similar Compounds

4,8-Dioctoxythieno2,3-fbenzothiole can be compared with other similar compounds such as:

Uniqueness: The uniqueness of 4,8-dioctoxythieno2,3-fbenzothiole lies in its specific electronic properties and structural features, which make it suitable for specialized applications in organic electronics and materials science .

Properties

IUPAC Name

4,8-dioctoxythieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O2S2/c1-3-5-7-9-11-13-17-27-23-21-15-19-30-26(21)24(22-16-20-29-25(22)23)28-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSGUMOETOXOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729052
Record name 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098102-94-3
Record name 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b′]dithiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1098102-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g (4.5 mmol) of benzo[1,2-b:4,5-b′]dithiophene-4,8-dione was mixed with 0.65 g (10 mmol) of zinc dust in a flask. Then, 4 ml of ethanol and 15 ml of 20% NaOH was added and the mixture was refluxed for 1 h. 4.3 mL octyl p-toluenesulfonate was added in portions with stirring until the color changed to red. The resulting precipitate was filtered, the filtrate was diluted with 100 mL water and extracted with 100 mL chloroform. The organic extraction was dried with anhydrous sodium sulfate and evaporated in vacuo. Column chromatography on silica gel using dichloromethane and hexanes mixed solvents yielded the pure title compound as a white solid (1.24 g, 62%). 1HNMR (CDCl3): δ0.88-0.91 (6H, t, J=7 Hz), 1.31-1.38 (16H, m), 1.54-1.58 (4H, m), 1.84-1.89 (4H, m), 4.26-4.29 (4H, J=7 Hz), 7.36-7.37 (2H, d, J=6 Hz), 7.47-7.48 (2H, d, J=6 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
catalyst
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-dioctoxythieno[2,3-f][1]benzothiole
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Customer
Q & A

Q1: What makes 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene a desirable material for organic solar cell applications?

A1: 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene, often incorporated into polymers like PTB1 and PTB7, exhibits several properties beneficial for organic solar cells:

  • Electron-donating properties: This compound typically acts as an electron donor in organic solar cell blends. [, ]
  • Tunable energy levels: The energy levels of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers can be modified by copolymerization with different acceptor units, influencing the bandgap and ultimately impacting the solar cell's open-circuit voltage (Voc). []
  • Film-forming capabilities: When incorporated into polymers, it enables the formation of thin films necessary for device fabrication. [, ]

Q2: How does the size of quantum dots used in conjunction with 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers affect solar cell performance?

A2: Research shows that smaller PbS quantum dots (QDs) blended with PTB1, a polymer containing 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene, result in higher photocurrent and charge transfer yields compared to larger QDs. This is attributed to the potential bulk heterojunction (BHJ) behavior of the blend, where smaller QDs facilitate more efficient charge separation at the polymer/QD interface. []

Q3: How does surface chemistry modification of quantum dots impact their interaction with 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers in solar cells?

A3: Ligand exchange on PbS quantum dots significantly influences their interaction with PTB1, a 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-containing polymer, impacting the performance of hybrid solar cells. Different ligands, like organic thiols, carboxylic acids, or inorganic halides, affect the open-circuit voltage (VOC) and fill factor (FF) of the device. This suggests that ligand choice influences charge generation and recombination dynamics at the polymer/QD interface. []

Q4: What strategies exist to improve the efficiency of organic solar cells utilizing 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers?

A4: Several approaches have been explored to enhance the performance of such solar cells:

  • Polymer blend aging: Storing the dissolved blend of PTB1 and [, ]-phenyl-C61-butyric acid methyl ester (PCBM) before device fabrication enhances microphase separation and interpenetrating network formation, leading to improved short-circuit current and overall efficiency. []
  • Cathode modification: Utilizing a 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based conjugated polyelectrolyte as a cathode interlayer can effectively tune the work function of ITO, resulting in significantly increased open-circuit voltage (VOC) and power conversion efficiencies (PCEs) in devices using P3HT:PCBM blends. []

Q5: What are the long-term stability concerns regarding 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers in device applications?

A5: Studies reveal that polymers like PTB1 and PTB7 are susceptible to degradation in air, impacting their long-term performance in devices. The degradation is more pronounced in metal-semiconductor-metal (MSM) structures compared to metal-insulator-semiconductor (MIS) structures, highlighting the importance of protective layers in device fabrication. []

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